molecular formula C5H5NO B118123 3-Hydroxypyridine CAS No. 109-00-2

3-Hydroxypyridine

Cat. No.: B118123
CAS No.: 109-00-2
M. Wt: 95.10 g/mol
InChI Key: GRFNBEZIAWKNCO-UHFFFAOYSA-N
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Description

3-Hydroxypyridine is a nitrogen-containing heterocyclic compound with the molecular formula C5H5NO. It is a derivative of pyridine, where a hydroxyl group is attached to the third carbon atom of the pyridine ring. This compound appears as a colorless crystalline solid and is known for its solubility in water and alcohols. It is used in various fields, including organic synthesis, pharmaceuticals, and dye manufacturing .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

  • Oxidation:

    • This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.
  • Reduction:

    • Reduction reactions can convert this compound to other derivatives, although specific conditions and reagents vary.
  • Substitution:

    • Common substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of hydrochloric acid.

    Reduction: Various reducing agents depending on the desired product.

    Substitution: Alkyl halides and bases for nucleophilic substitution reactions.

Major Products:

  • Oxidation and reduction reactions yield various hydroxypyridine derivatives, while substitution reactions can produce alkylated pyridines.

Scientific Research Applications

Pharmaceutical Applications

Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 3-hydroxypyridine derivatives. In an experimental study involving intracerebral hemorrhage (ICH) models, three out of four derivatives demonstrated significant neuroprotective effects, leading to improved survival rates and resolution of pathological signs compared to control groups. The compounds LKhT 4-97 and LKhT 11-02 showed particularly promising results, suggesting their potential for treating neurodegenerative conditions .

Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been explored through quantitative structure-activity relationship (QSAR) studies. A series of derivatives were tested against Staphylococcus aureus and Candida albicans, revealing that structural modifications significantly influenced their antimicrobial efficacy. The best-performing models explained up to 96% of the variance in activity against S. aureus and 91% against C. albicans .

Cardiotoxicity Studies
Research has identified this compound as a potential cardiotoxicant through pharmacophore modeling. This modeling approach helps in screening compounds for their inhibitory effects on RET kinase, which is relevant in cardiovascular diseases .

Synthetic Chemistry

Building Block for Synthesis
this compound serves as a crucial building block in the synthesis of various pharmaceuticals, herbicides, and antibiotics. Its derivatives are utilized in creating complex organic molecules, enhancing the efficiency of drug discovery processes .

Synthesis of Dithiophosphonates
Recent research has demonstrated the use of this compound in synthesizing salts of aryldithiophosphonic acids. These compounds exhibit high antimicrobial activity against pathogens like Bacillus cereus and Candida albicans, showcasing the compound's utility in developing new antimicrobial agents .

Case Studies

Study Focus Findings Reference
Neuroprotective EffectsThree derivatives showed significant neuroprotection in ICH models; LKhT 4-97 was most effective.
Antimicrobial ActivityQSAR analysis revealed strong correlations between structure and activity against S. aureus.
Synthesis ApplicationsUtilized as a precursor for dithiophosphonates with notable antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-hydroxypyridine and its derivatives often involves the modulation of enzyme activity. For example, emoxypine, a derivative, has been shown to modulate monoamine oxidase activity, affecting the catabolism of neurotransmitters like serotonin and noradrenaline . This modulation can lead to various therapeutic effects, including antioxidant and anti-inflammatory actions.

Comparison with Similar Compounds

Uniqueness of 3-Hydroxypyridine:

  • The position of the hydroxyl group in this compound allows for unique reactivity and interactions in chemical reactions, making it a valuable compound in various synthetic and industrial applications.

Biological Activity

3-Hydroxypyridine is a compound that has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a derivative of pyridine, characterized by a hydroxyl group at the third position of the pyridine ring. It is known for its role as a pharmacophore in various therapeutic agents. The compound and its derivatives have been studied for their effects on several biological systems, including antimicrobial activity, neuroprotective effects, and modulation of signaling pathways.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. A quantitative structure-activity relationship (QSAR) analysis indicated that specific structural parameters significantly influence antimicrobial effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. For instance, derivatives of this compound-4-one were shown to exhibit substantial antibacterial and antifungal activities, with predictive models explaining up to 96% of variance in their activity against S. aureus and 91% against C. albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity AgainstMethod UsedReference
This compound-4-oneS. aureusQSAR Analysis
2-Ethyl-6-methyl-3-hydroxyC. albicansAlamar Blue Assay
Mannich BasesVarious microorganismsMicroplate Assay

2. Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound derivatives. One study reported that compounds such as ethyl-6-methyl-3-hydroxypyridinium exhibited acute hypoxia protection and neuroprotection in rat models. This suggests that these derivatives may play a role in treating neurodegenerative diseases by mitigating protein misfolding associated with conditions like Alzheimer's disease .

3. Modulation of Signaling Pathways

The influence of this compound on the nuclear factor kappa B (NF-κB) signaling pathway has been particularly noteworthy. A study demonstrated that certain derivatives significantly inhibited NF-κB activation in various pathological models, such as staphylococcal sepsis and acute pancreatitis. The efficacy was ranked based on their inhibitory activity: XS-9 > ethoxidol > mexidol . This modulation suggests potential therapeutic applications in inflammatory diseases.

Case Study: Antimicrobial Efficacy

In a controlled study, a series of this compound derivatives were synthesized and tested for their antimicrobial efficacy using the microplate Alamar Blue assay. Results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Case Study: Neuroprotective Effects in Animal Models

A study involving rat models with induced bacterial meningitis showed that treatment with specific this compound derivatives resulted in reduced brain edema, highlighting their neuroprotective properties. These findings support further exploration into their mechanisms of action and potential clinical applications for neuroprotection .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

3-Hydroxypyridine undergoes electrophilic substitution, with reactivity influenced by pH and substituents:

  • In acidic conditions : The ring nitrogen is protonated, directing electrophiles to the C(2) and C(6) positions .

  • In alkaline conditions : Deprotonation of the hydroxyl group enhances electron density at C(2) and C(6) , favoring substitution .

Key Findings:

Reaction TypeConditionsMajor ProductsRate DeterminantsSource
Deuterium exchangeAcid-catalyzed (D₂O/H⁺)C(2) > C(6) > C(4)Protonation state of N
NitrationH₂SO₄/HNO₃2-Nitro-3-hydroxypyridineElectron-deficient ring
HalogenationX₂ (X = Cl, Br)2-Halo-3-hydroxypyridineSolvent polarity

Quantum-chemical calculations (Hückel MO method) corroborate experimental results, showing C(2) as the most reactive site due to localized π-electron density .

Oxidative Reactions

The hydroxyl group facilitates oxidative transformations:

  • Oxidative deformylation : In ethanol at room temperature, this compound undergoes oxidative deformylation to form 5-aza-2,5-cyclohexadien-1-one (43% yield) .

  • Solvent effects : Bulky solvents (e.g., isopropanol) reduce yields, while fluorinated alcohols (e.g., TFE) hinder reactivity .

Solvent Impact on Oxidative Deformylation:

SolventYield (%)Reactivity Trend
Ethanol43Moderate
Isopropanol<5Low
2,2,2-Trifluoroethanol11Electron-withdrawing effect
Dichloromethane0Non-nucleophilic

Enzymatic Degradation

Microbial degradation by Ensifer adhaerens HP1 involves the 3hpd gene cluster :

  • Initial step : this compound dehydrogenase (HpdA1A2A3A4) hydroxylates this compound to 2,5-dihydroxypyridine (2,5-DHP) .

  • Pathway : 2,5-DHP is further metabolized via the maleamate pathway (Fig. 2B in ).

Gene Expression Induction:

GeneInduction Factor (3HP vs. Control)Role
hpdA112.5×Large subunit of dehydrogenase
hpdB15.2×Pyridine ring hydroxylase
hpdC11.8×Electron transfer component

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

  • Neutral pH : Exists as a zwitterion (pyridinium-3-olate) .

  • pH > 10 : Fully deprotonated (3-pyridinolate anion) .

Comparison with Isomers

Property2-HydroxypyridineThis compound4-Hydroxypyridine
Dominant tautomerPyridoneZwitterionPyridone
Electrophilic sitesC(3), C(5)C(2), C(6)C(3), C(5)
pKa (OH group)~1.3~8.75~3.3

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-hydroxypyridine in laboratory settings, and how do they differ in methodology?

  • Answer : Two main approaches are prominent:

  • Chemical synthesis : Utilizes hydroxylation of pyridine derivatives. For example, oxidative esterification catalyzed by transition metals (e.g., cobalt or copper) under controlled pH conditions optimizes yields .
  • Enzymatic routes : Leverage dehydrogenases or hydrolases for enantioselective synthesis. Ensifer adhaerens employs the HpdA1A2A3A4 dehydrogenase complex to hydroxylate pyridine derivatives, offering stereochemical precision .
  • Methodological considerations : Enzymatic methods require induction via substrates (e.g., glycerol) and optimal pH (8.0–9.0) for enzyme stability, while chemical methods demand inert atmospheres to prevent oxidation .

Q. How is this compound quantified and validated in environmental or biological matrices?

  • Answer :

  • HPLC-UV/Vis : Retention time (~2.27 min) and m/z 96.0446 (C₅H₅NO⁺) are key identifiers. Calibration curves (linear range: 50–1500 mg/L) and spike-recovery tests (85–110%) validate accuracy .
  • LC-HRMS/MS : Fragmentation patterns (e.g., m/z 70.03 and 96.04) and isotopic fit filters (≤5 ppm mass error) distinguish this compound from isomers like 4-hydroxypyridine .
  • Quality controls : Use internal standards (e.g., deuterated analogs) to correct matrix effects in complex samples .

Advanced Research Questions

Q. What enzymatic systems drive microbial degradation of this compound, and how are they regulated?

  • Answer :

  • HpdA dehydrogenase complex : A four-component system (HpdA1A2A3A4) in Ensifer adhaerens catalyzes α-hydroxylation, converting this compound to 2,5-dihydroxypyridine. The SRPBCC domain in HpdA3 mediates substrate binding .
  • Agrobacterium sp. DW-1 pathway :
  • Step 1 : Fe²⁺-dependent dioxygenase cleaves 2,5-dihydroxypyridine to N-formylmaleamic acid.
  • Step 2 : Hydrolysis yields maleic/fumaric acids, entering the TCA cycle .
  • Regulation : Gene clusters (e.g., 3hpd) are induced by this compound. Optimal activity requires pH 8.0 and 30°C, with PEP-utilizing proteins maintaining cofactor balance .

Q. How do tautomeric equilibria of this compound impact its chemical reactivity and spectroscopic analysis?

  • Answer :

  • Keto-enol equilibrium : In aqueous solutions, this compound exists as a mix of keto (N-protonated) and enol (O-protonated) forms. RIXS (resonant inelastic X-ray scattering) at BESSY II resolves these tautomers via element-specific X-ray absorption .
  • Reactivity implications : The enol form participates in nucleophilic reactions (e.g., esterification), while the keto form dominates electrophilic substitutions.
  • Analytical challenges : UV-Vis spectra (λmax 278 nm for enol vs. 310 nm for keto) require deconvolution for quantitative analysis .

Q. What experimental models are used to evaluate this compound derivatives in correcting oxidative stress in erythrocytes?

  • Answer :

  • In vitro models : Erythrocyte membranes from ethanol-induced pancreatitis models are treated with derivatives (e.g., β-hydroxynicotinoylhydrazon) to assess lipid/protein restoration. Metrics include:
ParameterMeasurement MethodKey Finding
Lipid peroxidationThiobarbituric acid assay↓ MDA levels by 40–60%
Antioxidant enzymesCatalase/SOD activity assays↑ Activity by 1.5–2.0 fold
  • In vivo validation : Rat models with chronic ethanol intoxication show improved erythrocyte sorption capacity (↑30–50%) post-treatment .

Q. Methodological Challenges & Contradictions

Q. How do researchers resolve contradictions in proposed degradation pathways of this compound?

  • Answer : Discrepancies arise in intermediate identification (e.g., 2,3-dihydroxypyridine vs. 2,5-dihydroxypyridine). Strategies include:

  • Multi-omics integration : Metabolomics (LC-MS) and transcriptomics (qPCR of 3hpd genes) confirm dominant intermediates .
  • Enzyme inhibition studies : Blocking Fe²⁺ in Agrobacterium DW-1 halts 2,5-dihydroxypyridine cleavage, validating its role .
  • Comparative genomics : Phylogenetic analysis of 3hpd clusters across Actinobacteria and Proteobacteria identifies conserved pathway steps .

Properties

IUPAC Name

pyridin-3-ol
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InChI

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H
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InChI Key

GRFNBEZIAWKNCO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CN=C1)O
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Molecular Formula

C5H5NO
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Related CAS

52536-09-1 (hydrochloride salt)
Record name 3-Pyridinol
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DSSTOX Substance ID

DTXSID1051563
Record name 3-Pyridinol
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Molecular Weight

95.10 g/mol
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Physical Description

Light tan powder; [Alfa Aesar MSDS]
Record name 3-Pyridinol
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Vapor Pressure

0.55 [mmHg]
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CAS No.

109-00-2
Record name 3-Hydroxypyridine
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Synthesis routes and methods

Procedure details

A mixture of 89.7 g (2.3 moles) of sodamide, 500 cc of xylene containing 0.1 cc of oleic acid and 95 g (1 mole) of 3-hydroxypyridine was placed in a Magne Drive as described in Example 2. The autoclave was closed and purged of air with ammonia, pressurized with ammonia to 40 psig and to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. The mixture was heated (158°-186° ) for almost 5 hours, during which time hydrogen was evolved. The autoclave was cooled to room temperature, vented to atmospheric pressure and hydrolyzed with 250 cc of water. The temperature during the hydrolysis was 60° C. The aqueous phase was separated and neutralized to pH 7.0 with concentrated hydrochloric acid. It was extracted 3 times with 4-picoline. The picoline extracts were combined and distilled to give 39.3 g of recovered 3-hydroxypyridine and 40.6 g of 2-amino-3 -hydroxypyridine boiling 223°-228° C. at 29 mm. The melting point of the 2-amino-3-hydroxypyridine. recrystallized from methanol-xylene, was 162°-163° C. The structure was confirmed by NMR and the IR spectrum was identical to the spectrum of 2-amino-3-hydroxypyridine found in Aldrich Library of Infrared Spectra. 2nd ed., p. 1157E. The yield of 2-amino-3-hydroXypyridine, based on 3-hydroxypyridine recovered, was 62.9%. This result significantly differed from the literature report by Levitt and Levitt, Chemistry and Industry, 1621 (1963) which reports the amination of 3-hydroxypyridine gave 2.6-diaminopyridine in good yield while also pointing out that 2-amino-3-hydroxypyridine should, in fact, not be obtained. This is not true of applicants' discovery. The recovered 2-amino-3-hydroxypyridine was found useful, for example, in preparing prostaglandin synthetase inhibitors as reported in Belg. Patent 830,786 (1975), in preparing anti-inflammatory agents, analgesics and antipyretics as reported in Shen, et al., Ger. Offen. 2,330,109 (1974), and in preparing antibacterials as reported in Meszaros et al., Hung Telies, 10,957 (1975). The 2-amino-3-hydroxypyridine was also found useful in the preparation of metallized azo dyes for dyeing wool, polyamide, and acrylic fibers as reported in Back and Buehler, Ger. Offen. 2,236,299 (1973) and Ger. Offen. 2,236,269 (1973).
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Hydroxypyridine
3-Hydroxypyridine
3-Hydroxypyridine
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3-Hydroxypyridine

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